Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is highly regioselective and efficient, making it a popular method for synthesizing 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazoles with different functional groups.
Scientific Research Applications
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In the case of its potential anticonvulsant activity, the compound is believed to modulate the activity of sodium channels, prolonging their inactive state and thereby reducing neuronal excitability . This mechanism is similar to that of other triazole-based anticonvulsants, such as rufinamide .
Comparison with Similar Compounds
Similar Compounds
Rufinamide: An anticonvulsant drug with a similar triazole structure.
Tazobactam: A β-lactamase inhibitor used in combination with antibiotics.
Cefatrizine: An antibiotic with a triazole moiety.
Uniqueness
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-difluorobenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
869501-51-9 |
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Molecular Formula |
C12H11F2N3O2 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)11-7-17(16-15-11)6-8-9(13)4-3-5-10(8)14/h3-5,7H,2,6H2,1H3 |
InChI Key |
AKTZESRUXGGXDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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